![molecular formula C18H20N2O4S B4394179 ethyl [4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]carbamate](/img/structure/B4394179.png)
ethyl [4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]carbamate
Vue d'ensemble
Description
Ethyl [4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]carbamate, also known as E-4031, is a chemical compound that belongs to the class of sulfonylurea compounds. It is a potent and selective blocker of the rapid component of the delayed rectifier potassium current (IKr) in cardiac cells. E-4031 has been extensively studied for its potential use in scientific research, particularly in the field of cardiac electrophysiology.
Mécanisme D'action
Ethyl [4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]carbamate selectively blocks the rapid component of the delayed rectifier potassium current (IKr) in cardiac cells by binding to a specific site on the voltage-gated potassium channel. This results in a prolongation of the action potential duration and an increase in the QT interval on the electrocardiogram. The blockade of IKr by ethyl [4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]carbamate has been shown to be reversible and dose-dependent.
Biochemical and Physiological Effects:
The blockade of IKr by ethyl [4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]carbamate has several biochemical and physiological effects, including the prolongation of the action potential duration, the increase in the QT interval on the electrocardiogram, and the induction of early afterdepolarizations (EADs) and torsade de pointes (TdP) arrhythmias. ethyl [4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]carbamate has also been shown to inhibit insulin secretion in pancreatic beta cells, which may have implications for the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ethyl [4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]carbamate in lab experiments is its high selectivity for IKr, which allows for specific targeting of this potassium current. This makes it a valuable tool for investigating the role of IKr in cardiac arrhythmias and other physiological processes. However, one limitation of using ethyl [4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]carbamate is its potential to induce arrhythmias, particularly TdP, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research involving ethyl [4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]carbamate, including:
1. Investigating the role of IKr in other physiological processes, such as neuronal excitability and insulin secretion.
2. Developing more selective and potent blockers of IKr that have fewer off-target effects.
3. Using ethyl [4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]carbamate as a tool for investigating the mechanisms of drug-induced arrhythmias and for evaluating the safety and efficacy of potential anti-arrhythmic drugs.
4. Exploring the potential therapeutic applications of ethyl [4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]carbamate in the treatment of diabetes and other diseases.
In conclusion, ethyl [4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]carbamate is a valuable tool for scientific research in the field of cardiac electrophysiology. Its high selectivity for IKr and ability to induce arrhythmias make it a useful tool for investigating the mechanisms of cardiac arrhythmias and other physiological processes. However, its potential to induce arrhythmias also highlights the need for caution when interpreting experimental results. Future research involving ethyl [4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]carbamate will likely focus on developing more selective and potent blockers of IKr, as well as exploring its potential therapeutic applications in the treatment of diabetes and other diseases.
Applications De Recherche Scientifique
Ethyl [4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]carbamate has been widely used in scientific research for its ability to selectively block IKr in cardiac cells. This property makes it a valuable tool for studying the mechanisms of cardiac arrhythmias, as well as for evaluating the efficacy and safety of potential anti-arrhythmic drugs. ethyl [4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]carbamate has also been used to investigate the role of IKr in other physiological processes, such as insulin secretion in pancreatic beta cells.
Propriétés
IUPAC Name |
ethyl N-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-2-24-18(21)19-16-7-9-17(10-8-16)25(22,23)20-12-11-14-5-3-4-6-15(14)13-20/h3-10H,2,11-13H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKPNXBHSUZIMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



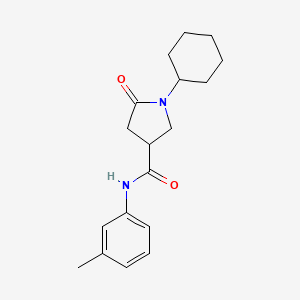
![N-butyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide](/img/structure/B4394105.png)
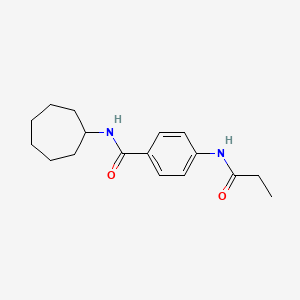
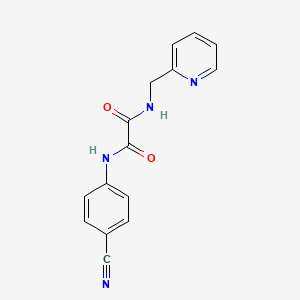
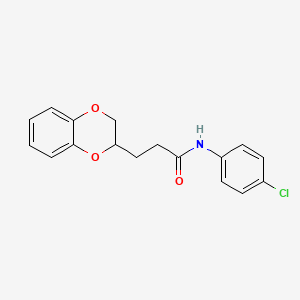
![ethyl 4-[3-ethoxy-4-(2-propyn-1-yloxy)phenyl]-2-oxo-6-propyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4394120.png)
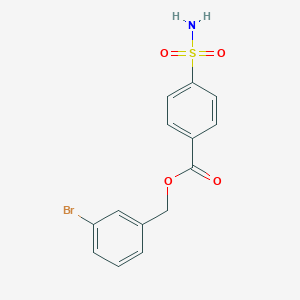
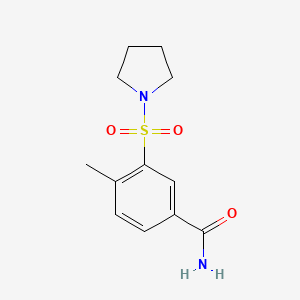

![N-{4-[(ethylamino)sulfonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B4394135.png)

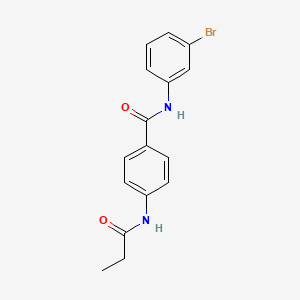
![{2-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}formamide](/img/structure/B4394183.png)
![N-[2-methyl-5-(2-quinoxalinyl)phenyl]-2-furamide](/img/structure/B4394185.png)